molecular formula C22H23NO5 B3018133 2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid CAS No. 2287317-20-6

2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid

Cat. No.: B3018133
CAS No.: 2287317-20-6
M. Wt: 381.428
InChI Key: PTFWPKCNTSSQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid is unique due to its oxolane ring structure, which imparts specific chemical properties such as solubility and stability. This makes it particularly useful in applications requiring precise control over molecular interactions.

Properties

IUPAC Name

2-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)10-14-9-15(27-12-14)11-23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFWPKCNTSSQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.